N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-butyl-4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-2-3-13-27-23(30)19-8-4-17(5-9-19)16-29-24(31)22-21(12-14-33-22)28(25(29)32)15-18-6-10-20(26)11-7-18/h6-7,10-12,14,17,19H,2-5,8-9,13,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAGPMXASULBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide ()
This compound shares the thieno[3,2-d]pyrimidine core and cyclohexanecarboxamide group but substitutes the 4-fluorobenzyl and N-butyl with benzyl groups. Key differences include:
- Molecular Weight : 487.6 vs. ~471 (calculated for the target compound).
- Substituent Effects: Benzyl groups may reduce electronegativity and metabolic stability compared to 4-fluorobenzyl.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) highlights:
- Core Heterocycle: Pyrazolo[3,4-d]pyrimidine instead of thieno[3,2-d]pyrimidine. Pyrazolo cores often exhibit distinct electronic properties and binding modes.
- Molecular Weight : 589.1 (M+1), significantly higher than the target compound, suggesting differences in target selectivity or pharmacokinetics.
Pyrrole-Carboxamide Analog ()
DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) diverges in core structure but shares carboxamide linkages and halogenated aromatic groups:
- Halogen Effects: Dichlorobenzyl substituents may enhance potency but reduce solubility compared to mono-fluorinated analogs.
- Heterocyclic Diversity : The pyrrole-carboxamide scaffold could influence off-target interactions compared to pyrimidine-based systems .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine in the target compound may balance potency and solubility better than chlorine in DM-11, reducing metabolic deactivation .
- Alkyl Chain Impact : The N-butyl group likely improves pharmacokinetics over shorter chains (e.g., benzyl in ) by enhancing membrane penetration .
- Heterocycle Selectivity: Thieno[3,2-d]pyrimidines may offer superior kinase selectivity compared to pyrazolo cores due to sulfur’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
